2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate
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Overview
Description
2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate is a chemical compound with the molecular formula C2H4Cl3NO3S. It is known for its unique structure, which includes a trichloroethyl group and a sulfamate group attached to a cyclohexenone ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate typically involves the reaction of 2,2,2-trichloroethanol with sulfamic acid in the presence of a dehydrating agent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamate group to an amine group.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate is utilized in several scientific research fields:
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate involves its interaction with specific molecular targets. The sulfamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloroethyl sulfamate
- 2,2,2-Trichloroethoxysulfonamide
- Sulfamic acid, 2,2,2-trichloroethyl ester
Uniqueness
2,2,2-Trichloroethyl (2-oxocyclohex-3-en-1-yl)sulfamate is unique due to its combination of a trichloroethyl group and a cyclohexenone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
917616-49-0 |
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Molecular Formula |
C8H10Cl3NO4S |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-(2-oxocyclohex-3-en-1-yl)sulfamate |
InChI |
InChI=1S/C8H10Cl3NO4S/c9-8(10,11)5-16-17(14,15)12-6-3-1-2-4-7(6)13/h2,4,6,12H,1,3,5H2 |
InChI Key |
HGZYSPNHSWQXET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C=C1)NS(=O)(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
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